
Molybdenum, tetramethoxyoxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum, tetramethoxyoxo- is a coordination complex containing molybdenum in a high oxidation state, typically stabilized by methoxy and oxo ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Molybdenum, tetramethoxyoxo- can be synthesized through several methods. One common approach involves the reaction of molybdenum hexacarbonyl with methanol in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, leading to the substitution of carbonyl ligands with methoxy groups and the formation of the oxo ligand.
Industrial Production Methods: Industrial production of molybdenum, tetramethoxyoxo- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Molybdenum, tetramethoxyoxo- undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions, often involving reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where methoxy groups can be replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are frequently used.
Substitution: Reagents such as halide salts or phosphine ligands are employed under controlled conditions, often in an inert atmosphere.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state molybdenum complexes, while reduction can produce lower oxidation state species.
Applications De Recherche Scientifique
Chemistry: Molybdenum, tetramethoxyoxo- is used as a catalyst in various organic transformations, including oxidation and reduction reactions. Its ability to stabilize high oxidation states makes it valuable in catalytic cycles.
Biology and Medicine: In biological research, molybdenum complexes are studied for their role in enzyme function, particularly in molybdenum-dependent enzymes. These enzymes are crucial for processes such as nitrogen fixation and sulfur metabolism.
Industry: In industrial applications, molybdenum, tetramethoxyoxo- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in processes like hydrodesulfurization and olefin epoxidation.
Mécanisme D'action
The mechanism by which molybdenum, tetramethoxyoxo- exerts its effects often involves the transfer of oxygen atoms or electrons. In catalytic cycles, the compound can facilitate the activation of substrates through the formation of reactive intermediates. The oxo ligand plays a crucial role in these processes, enabling the transfer of oxygen atoms to organic substrates.
Comparaison Avec Des Composés Similaires
Molybdenum, tetrachlorooxo-: Similar in structure but with chloride ligands instead of methoxy groups.
Tungsten, tetramethoxyoxo-: A tungsten analogue with similar chemical properties.
Vanadium, tetramethoxyoxo-: Another transition metal complex with comparable reactivity.
Uniqueness: Molybdenum, tetramethoxyoxo- is unique due to its specific ligand environment, which provides distinct reactivity and stability. The methoxy groups offer different electronic and steric properties compared to other ligands, influencing the compound’s behavior in chemical reactions.
Propriétés
Numéro CAS |
126769-40-2 |
|---|---|
Formule moléculaire |
C4H16MoO5 |
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
methanol;oxomolybdenum |
InChI |
InChI=1S/4CH4O.Mo.O/c4*1-2;;/h4*2H,1H3;; |
Clé InChI |
OPVWHNDEMUUVKZ-UHFFFAOYSA-N |
SMILES canonique |
CO.CO.CO.CO.O=[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


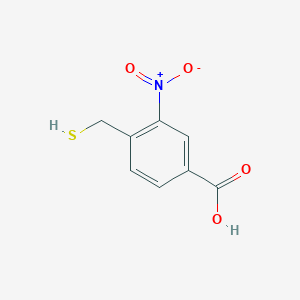
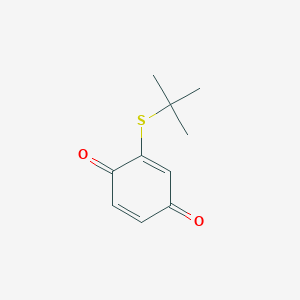
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)

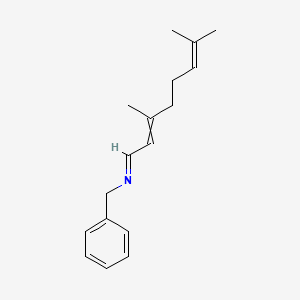
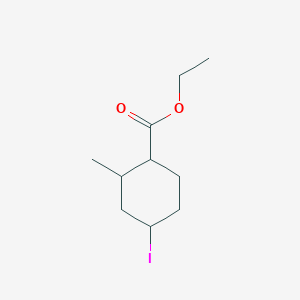

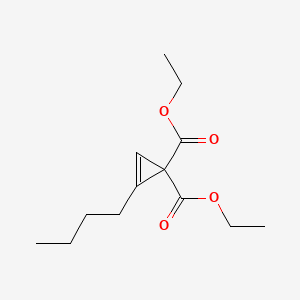
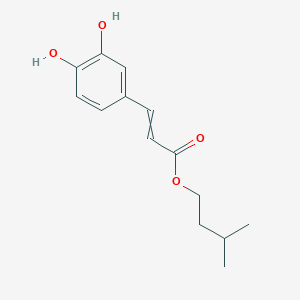
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
